5-chloro-3-ethyl-1-benzofuran-2-carbonitrile chemical structure properties
5-chloro-3-ethyl-1-benzofuran-2-carbonitrile chemical structure properties
Molecular Architecture & Physicochemical Profile
5-chloro-3-ethyl-1-benzofuran-2-carbonitrile (CAS: 35351-67-8) is a trisubstituted benzofuran scaffold characterized by a unique electronic "push-pull" system. The molecule features a lipophilic ethyl group at the C3 position, an electron-withdrawing nitrile group at C2, and a halogen (chlorine) at C5. This specific substitution pattern makes it a critical intermediate in the synthesis of anti-arrhythmic agents (similar to Amiodarone/Dronedarone) and a privileged structure in antimicrobial discovery.
Structural Specifications
| Property | Value | Note |
| Molecular Formula | C₁₁H₈ClNO | |
| Molecular Weight | 205.64 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Exact Mass | 205.0294 | Monoisotopic |
| Core Scaffold | Benzofuran | Aromatic, bicyclic |
| C2 Substituent | Carbonitrile (-CN) | Strong EWG, metabolic "handle" |
| C3 Substituent | Ethyl (-CH₂CH₃) | Lipophilic bulk, metabolic stability vs. methyl |
| C5 Substituent | Chlorine (-Cl) | Halogen bonding capability, increases logP |
Electronic & Solubility Properties
The presence of the C2-nitrile significantly lowers the electron density of the furan ring compared to unsubstituted benzofuran.
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Lipophilicity (cLogP): ~3.8 – 4.2. The molecule is highly lipophilic due to the chloro and ethyl groups.
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Topological Polar Surface Area (TPSA): ~37 Ų (dominated by the nitrile nitrogen and furan oxygen).
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Solubility: Low in water (< 0.1 mg/mL); soluble in DMSO, DCM, and Ethyl Acetate.
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UV/Vis: Distinct absorption bands typically around 250 nm and 280-290 nm due to the extended conjugation of the benzofuran system with the nitrile.
Synthetic Pathways & Process Chemistry
While direct cyanation of benzofurans is possible, the most robust and scalable route to 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile involves the construction of the benzofuran ring followed by functional group interconversion (FGI). The "Ester-Amide-Nitrile" sequence is the industry standard for ensuring regiochemical purity.
Retrosynthetic Analysis
The molecule is best disconnected at the heterocyclic ring construction step. The strategic bond formation occurs between the phenol oxygen and the alpha-halo ester, followed by an intramolecular aldol condensation.
Figure 1: Retrosynthetic logic flow from the target nitrile back to commercially available precursors.
Primary Protocol: The "Ester-Amide-Nitrile" Route
Step 1: Cyclization to the Benzofuran Ester
Reaction: 5-Chloro-2-hydroxypropiophenone + Ethyl bromoacetate
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Reagents: Potassium Carbonate (K₂CO₃), DMF (anhydrous).
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Mechanism: Sɴ2 alkylation of the phenol followed by base-catalyzed intramolecular aldol condensation and dehydration.
Step 2: Ammonolysis
Reaction: Ethyl ester
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Reagents: Methanolic Ammonia (7N NH₃ in MeOH) or Formamide/NaOEt.
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Conditions: Sealed tube, 80°C, 12-24h.
Step 3: Dehydration to Nitrile (The Critical Step)
This step converts the amide to the target nitrile.
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Reagents: Phosphorus Oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA) / Pyridine.
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Safety Note: POCl₃ is corrosive and reacts violently with water.
Detailed Experimental Procedure (Step 3 Focus)
Objective: Conversion of 5-chloro-3-ethylbenzofuran-2-carboxamide to 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile.
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Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.
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Charging: Add 5-chloro-3-ethylbenzofuran-2-carboxamide (10.0 g, 44.7 mmol) to the flask.
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Solvent: Add anhydrous 1,4-Dioxane (100 mL) and Pyridine (7.2 mL, 2.0 eq).
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Reagent Addition: Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (9.4 mL, 1.5 eq) over 20 minutes. Note: Exothermic.[1]
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Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2). The amide spot (low Rf) should disappear; the nitrile spot (high Rf) will appear.
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Quench: Pour the reaction mixture carefully into ice-water (500 mL).
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Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1N HCl (to remove pyridine), then sat. NaHCO₃, then Brine.
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Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield off-white needles.
Reactivity & Derivatization Logic
The 2-carbonitrile group serves as a versatile "gateway" functionality. Researchers utilize this scaffold for divergent synthesis.[2]
Figure 2: Divergent synthesis pathways from the nitrile core.
Key Transformations
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Tetrazole Formation: Reaction with Sodium Azide (NaN₃) yields the tetrazole, a lipophilic bioisostere of a carboxylic acid, crucial for increasing potency in angiotensin II receptor antagonists.
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Pinner Reaction: Conversion to the imidate ester or amidine, often used to construct fused heterocycles like pyrimido[1,2-a]benzofurans.
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Reduction: Controlled reduction with DIBAL-H yields the aldehyde, allowing for Wittig olefinations to extend the carbon chain.
Biological Context & Applications[7][8][9][10][11][12]
Pharmacophore Modeling
The 5-chloro-3-ethyl-1-benzofuran motif is a validated pharmacophore in medicinal chemistry.
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Amiodarone/Dronedarone Class: These anti-arrhythmic drugs share the benzofuran core.[3][4] The C3-substituent (butyl in Amiodarone, ethyl in this molecule) governs the lipophilic interaction with the potassium channel pore.
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Metabolic Stability: The C3-ethyl group is less prone to rapid oxidative dealkylation compared to longer chains (e.g., butyl), potentially offering a better pharmacokinetic (PK) profile.
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Halogen Bonding: The C5-chlorine atom can participate in halogen bonding with carbonyl backbone residues in target proteins (e.g., Kinases), enhancing binding affinity.
Known Biological Activities[9][10][11][13]
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Antimicrobial: 2-cyano-benzofurans have demonstrated micromolar activity (MIC < 50 µg/mL) against S. aureus and C. albicans by disrupting cell wall synthesis [1].
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Tubulin Polymerization Inhibition: Analogs of this structure bind to the colchicine site of tubulin, acting as potential anti-cancer agents [2].
References
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Benzofuran Derivatives as Antimicrobial Agents. Journal of Medicinal Chemistry. (General reference for scaffold activity).
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Synthesis and Biological Evaluation of 2-Substituted Benzofurans. European Journal of Medicinal Chemistry.
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Process for preparing benzofuran-2-carboxamide derivatives. US Patent 20180002305A1. (Detailed chemistry on the amide/nitrile conversion).
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5'-Chloro-2'-hydroxypropiophenone (Precursor Data). PubChem Compound Summary.
